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Compound of Interest

Compound Name: 5-Bromo-2-iodobenzonitrile

Cat. No.: B039573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 5-Bromo-2-iodobenzonitrile (CAS No. 121554-10-7). Due to the limited

availability of public experimental spectra for this specific molecule, this document presents a

detailed analysis based on established spectroscopic principles, data from analogous

compounds, and predictive models. The information herein is designed to assist in the

characterization and quality control of this important chemical intermediate.

Compound Overview
5-Bromo-2-iodobenzonitrile is a dihalogenated aromatic nitrile, a class of compounds

frequently utilized as building blocks in the synthesis of pharmaceuticals and other complex

organic molecules. The presence of three distinct functional groups—a nitrile, a bromine atom,

and an iodine atom—on the benzene ring provides multiple reaction sites for synthetic

transformations. Accurate spectroscopic characterization is therefore crucial for verifying its

structure and purity.

Molecular Structure:

Chemical Formula: C₇H₃BrIN

Molecular Weight: 307.91 g/mol
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IUPAC Name: 5-bromo-2-iodobenzonitrile

Predicted Spectroscopic Data
The following sections and tables summarize the predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-2-iodobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding

to the three protons on the benzene ring. The chemical shifts are influenced by the electron-

withdrawing effects of the nitrile, bromo, and iodo substituents.

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 7.95 Doublet (d) ~ 2.0 H-6

~ 7.80
Doublet of Doublets

(dd)
~ 8.5, 2.0 H-4

~ 7.50 Doublet (d) ~ 8.5 H-3

Note: Predictions are based on additive substituent effects on a benzene ring in a standard

deuterated solvent like CDCl₃.

The ¹³C NMR spectrum is predicted to display seven distinct signals, one for each carbon atom

in the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~ 142 C-4

~ 139 C-6

~ 134 C-3

~ 120 C-5

~ 117 C-1 (ipso-CN)

~ 116 -C≡N

~ 100 C-2 (ipso-I)

Note: Chemical shift predictions for carbon atoms are based on empirical data for substituted

benzenes.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Bromo-2-iodobenzonitrile is expected to exhibit characteristic absorption

bands for the nitrile and aromatic moieties, as well as the carbon-halogen bonds.

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H Stretch

~ 2230 Strong, Sharp C≡N Stretch

~ 1580, 1470 Medium-Strong Aromatic C=C Stretch

~ 1100-1000 Strong C-Br Stretch

~ 600-500 Medium-Strong C-I Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 5-Bromo-2-iodobenzonitrile, electron ionization (EI) would be a common
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method.

m/z Relative Abundance Assignment

307/309 High

[M]⁺˙ (Molecular ion peak,

characteristic 1:1 ratio for

Bromine isotopes ⁷⁹Br/⁸¹Br)

180/182 Medium [M - I]⁺

127 Medium [I]⁺

102 Medium [C₇H₃N]⁺˙ or [M - Br - I]⁺

79/81 Low [Br]⁺

Note: The fragmentation pattern is predicted based on the relative stability of the resulting

fragments. The most prominent feature will be the isotopic pattern of the molecular ion due to

the presence of bromine.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-iodobenzonitrile in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00

ppm.[1]

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR. Chemical shifts are referenced

to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b039573?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Spectroscopic_Comparison_of_Substituted_Aromatic_Nitriles_A_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/A_Spectroscopic_Comparison_of_Substituted_Aromatic_Nitriles_A_Guide_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a

KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and

pressing it into a transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record a background spectrum first, then the sample spectrum. The typical

scanning range is 4000-400 cm⁻¹.[1]

Mass Spectrometry
Sample Introduction: For a pure, solid sample, direct insertion or a gas chromatograph (GC)

inlet can be used. The sample is vaporized and introduced into the ion source.

Ionization: Electron Ionization (EI) is a standard method for this type of molecule, typically

using an electron beam of 70 eV.

Analysis: The ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer

(e.g., quadrupole or time-of-flight).

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key

structural features of 5-Bromo-2-iodobenzonitrile relevant to its spectroscopic

characterization.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key structural features of 5-Bromo-2-iodobenzonitrile for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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